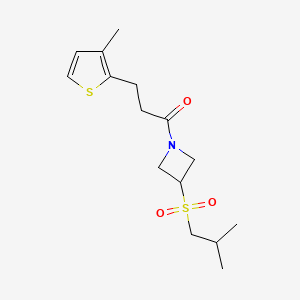
(3-Bromonaphthalen-2-yl)boronic acid
Overview
Description
“(3-Bromonaphthalen-2-yl)boronic acid” is a chemical compound with the CAS Number: 1301205-62-8 . It has a molecular weight of 250.89 and its IUPAC name is 3-bromo-2-naphthylboronic acid . This compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular formula of “(3-Bromonaphthalen-2-yl)boronic acid” is C10H8BBrO2 . The InChI Code is 1S/C10H8BBrO2/c12-10-6-8-4-2-1-3-7 (8)5-9 (10)11 (13)14/h1-6,13-14H .
Chemical Reactions Analysis
Boronic acids, including “(3-Bromonaphthalen-2-yl)boronic acid”, are widely used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .
Physical And Chemical Properties Analysis
“(3-Bromonaphthalen-2-yl)boronic acid” is a solid at room temperature . It has a predicted density of 1.62±0.1 g/cm3 and a predicted boiling point of 434.4±47.0 °C .
Scientific Research Applications
Synthesis of Chiral 1,1'-Binaphthalenes
(3-Bromonaphthalen-2-yl)boronic acid is crucial in the synthesis of chiral 1,1'-binaphthalenes through the asymmetric Suzuki-Miyaura reaction. The synthesis is significantly improved by simple purification of naphthylboronic acids before use in coupling reactions. This method provides convenient access to chiral sterically hindered binaphthalene derivatives, which are important in various applications, including the development of new materials and drugs (Genov, Almorín, & Espinet, 2006).
Fluorescent Chemosensors
Boronic acids, including (3-Bromonaphthalen-2-yl)boronic acid, are used in the development of fluorescent chemosensors. These sensors can detect biological substances crucial for disease prevention, diagnosis, and treatment. They interact with cis-1,2- or 1,3-diol to form cyclic structures, which can be used as fluorescent reporters to probe carbohydrates and other bioactive substances (Huang et al., 2012).
Pharmaceutical Agents
Boronic acid compounds, including (3-Bromonaphthalen-2-yl)boronic acid, have shown potential as pharmaceutical agents. They are used in the development of potent enzyme inhibitors, cancer therapy agents, and antibody mimics that recognize biologically important saccharides. This diverse range of applications is due to the unique structural features of boronic acids (Yang, Gao, & Wang, 2003).
Biomedical Applications of Boronic Acid Polymers
Boronic acid-containing polymers, potentially including those derived from (3-Bromonaphthalen-2-yl)boronic acid, are valuable in various biomedical applications. They are used in the treatment of diseases such as HIV, obesity, diabetes, and cancer. These polymers are particularly useful due to their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).
Sensing Applications
Boronic acids are integral in the development of sensors for diverse applications. These compounds interact with diols and Lewis bases, leading to their utility in various sensing applications, including biological labeling, protein manipulation and modification, and the development of therapeutics (Lacina, Skládal, & James, 2014).
Mechanism of Action
Target of Action
The primary target of (3-Bromonaphthalen-2-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds .
Mode of Action
(3-Bromonaphthalen-2-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group is transferred from boron to palladium, forming a new palladium-carbon bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The (3-Bromonaphthalen-2-yl)boronic acid plays a crucial role in the transmetalation step, where it transfers its boronic acid group to the palladium catalyst .
Pharmacokinetics
It’s known that boronic acids, in general, have good stability and are readily prepared, making them environmentally benign organoboron reagents .
Result of Action
The result of the action of (3-Bromonaphthalen-2-yl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of (3-Bromonaphthalen-2-yl)boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of functional groups and can be carried out under mild conditions . .
Safety and Hazards
This compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Boronic acids, including “(3-Bromonaphthalen-2-yl)boronic acid”, have been increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research directions could include further exploration of boronic acids in these areas, as well as the development of new boronic acid-based compounds for various applications .
properties
IUPAC Name |
(3-bromonaphthalen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BBrO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZCZWDLMIBKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=C1Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromonaphthalen-2-yl)boronic acid | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2740052.png)
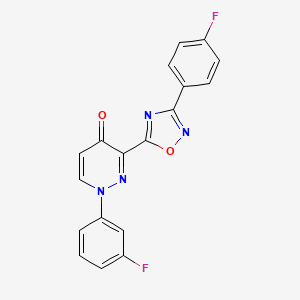
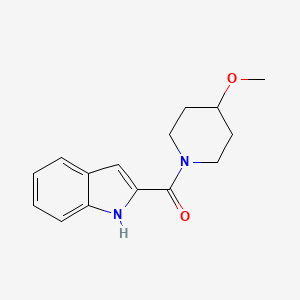
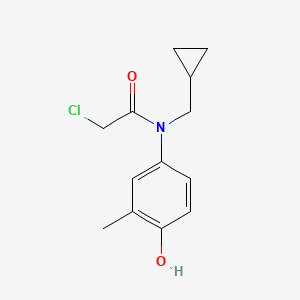
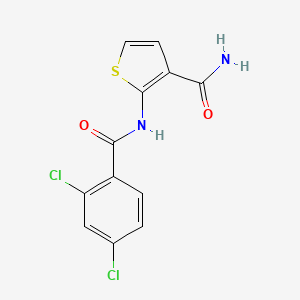
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2740061.png)

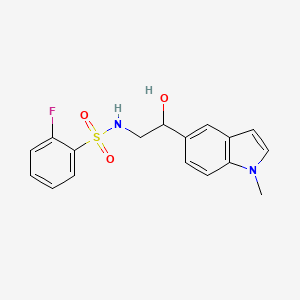

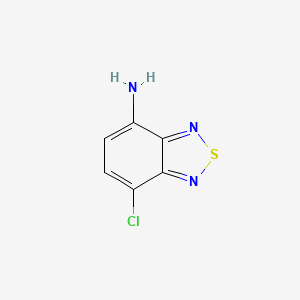
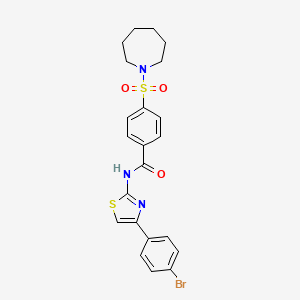
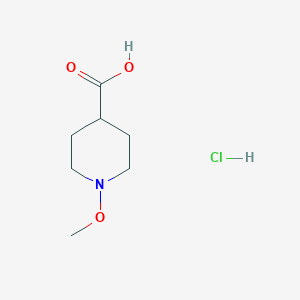
![9,9,9a-Trimethyl-1-prop-2-enylimidazolidino[1,2-a]indolin-2-one](/img/structure/B2740072.png)
